N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
CAS No.: 898438-42-1
Cat. No.: VC4248952
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898438-42-1 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.443 |
| IUPAC Name | N'-(2-methoxy-5-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-13-5-7-18(29-2)17(10-13)24-22(28)21(27)23-16-11-14-4-3-9-25-19(26)8-6-15(12-16)20(14)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | GLGLJFLCXWYTIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Introduction
N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It is characterized by its complex molecular structure, which includes a methoxy and methyl-substituted aromatic ring linked to a hexahydropyridoquinoline moiety via an oxalamide bridge. This compound has garnered interest in both chemical synthesis and biological research due to its potential applications.
Synthesis
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves the coupling of the respective amine and acid components. A common synthetic route may involve the reaction of the appropriate amine with an oxalyl chloride or oxalic acid derivative, followed by purification steps to yield the desired oxalamide.
Biological Activity and Applications
Oxalamides are known for their utility in synthetic organic chemistry as intermediates in the production of more complex molecules. They also exhibit various biological activities, making them subjects of pharmacological studies. The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes or receptors, potentially modulating their activity and leading to various biological effects.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 898438-42-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume